Product packaging for Dodecyl benzenesulfonate--zinc (1/1)(Cat. No.:CAS No. 12068-16-5)

Dodecyl benzenesulfonate--zinc (1/1)

Cat. No.: B15487956
CAS No.: 12068-16-5
M. Wt: 391.9 g/mol
InChI Key: RPXYMVMDOAUFGX-UHFFFAOYSA-N
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Description

Dodecyl benzenesulfonate–zinc (1/1) is a coordination complex formed by the reaction of dodecylbenzenesulfonic acid (DDBSA, CAS 27176-87-0 ) with zinc ions in a 1:1 molar ratio. This compound belongs to the alkylbenzene sulfonate (ABS) family, a class of anionic surfactants widely used in industrial and household applications, including detergents, corrosion inhibitors, and pesticide formulations . The zinc salt variant is notable for its dual functionality: it acts as a surfactant due to its hydrophobic alkyl chain and hydrophilic sulfonate group, while the zinc ion contributes to anti-corrosive properties . Its structure comprises a linear dodecyl chain (C12) attached to a benzene ring sulfonated at the para position, coordinated with a zinc ion .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3SZn B15487956 Dodecyl benzenesulfonate--zinc (1/1) CAS No. 12068-16-5

Properties

CAS No.

12068-16-5

Molecular Formula

C18H30O3SZn

Molecular Weight

391.9 g/mol

IUPAC Name

dodecyl benzenesulfonate;zinc

InChI

InChI=1S/C18H30O3S.Zn/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3;

InChI Key

RPXYMVMDOAUFGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Zn]

Origin of Product

United States

Biological Activity

Dodecyl benzenesulfonate-zinc (1/1) is a compound that exhibits significant biological activity, primarily due to its surfactant properties and interactions with biological systems. This article explores its mechanisms of action, cytotoxicity, and potential applications in various fields, supported by data tables and case studies.

  • Molecular Formula: C₁₈H₃₀O₃SZn
  • Average Mass: 391.88 g/mol
  • CAS Number: 25155-30-0

This compound consists of a dodecyl chain attached to a benzenesulfonate group, coordinated with zinc ions, which enhances its biological activity.

Dodecyl benzenesulfonate can exert its effects through several mechanisms:

  • Protein Denaturation: The surfactant disrupts protein structures, leading to loss of function.
  • Enzyme Inhibition: It can inhibit essential enzymes by altering their active sites.
  • Membrane Disruption: The compound can integrate into cell membranes, increasing permeability and leading to cell lysis .

Cytotoxicity Studies

A study involving human keratinocyte cells (HaCaT) assessed the cytotoxic effects of sodium dodecyl benzenesulfonate (SDBS), a related compound. Key findings include:

  • Cytotoxic Concentrations: SDBS exhibited cytotoxicity at concentrations above 20 µg/ml, causing morphological changes in cells.
  • Inflammatory Cytokines: While higher concentrations induced cytotoxic effects, lower doses did not significantly affect the expression of pro-inflammatory cytokines such as IL-6 and IL-8 .
Concentration (µg/ml)Cytotoxic EffectIL-6 Production
5NoNo significant change
10NoNo significant change
15NoNo significant change
20YesIncreased

Applications in Energy Storage

Recent research has explored the use of dodecyl benzenesulfonate as an additive in zinc-ion batteries. The compound was found to improve the performance of these batteries by:

  • Inhibiting Zinc Corrosion: SDBS effectively suppresses passivation on zinc electrodes, enhancing battery life.
  • Electrolyte Stability: It stabilizes the electrolyte solution, preventing parasitic reactions that can degrade performance .

Case Study 1: Environmental Impact

A study examined the impact of SDBS on activated sludge systems used for wastewater treatment. The presence of SDBS affected the removal efficiency of nitrogen and phosphorus, indicating that surfactants can alter microbial activity within these systems .

Case Study 2: Pharmacological Properties

Research has shown that SDBS acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), influencing adipocyte differentiation and lipid metabolism. This highlights its potential role in metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dodecyl benzenesulfonate–zinc (1/1) with structurally or functionally related compounds, focusing on physicochemical properties, applications, and environmental impact.

Sodium Dodecylbenzene Sulfonate (SDBS)

  • Chemical Formula : C18H29NaO3S
  • Key Differences: Cationic Counterion: SDBS uses sodium (Na⁺), whereas the zinc variant employs Zn²⁺. The divalent zinc ion enhances corrosion inhibition by forming protective films on metal surfaces, a property less pronounced in SDBS . Solubility: SDBS exhibits higher water solubility compared to the zinc salt, which may precipitate in hard water due to interactions with divalent cations . Applications: SDBS is predominantly used in detergents and emulsifiers, while the zinc variant is prioritized in corrosion-resistant coatings and industrial lubricants .

Calcium Dodecylbenzene Sulfonate (Rhodacal 60/BE)

  • Chemical Formula : C18H30CaO3S
  • Key Differences :
    • Cationic Counterion : Calcium (Ca²⁺) provides superior stability in high-temperature environments, making it suitable for heavy-duty detergents. Zinc salts, however, offer better anti-corrosive performance in acidic media .
    • Environmental Impact : Calcium sulfonates are less toxic to aquatic life compared to zinc salts, which may pose risks due to Zn²⁺ bioaccumulation .

Ammonium Lauryl Sulfate (ALS) and Sodium Lauryl Sulfate (SLS)

  • Chemical Formulas: ALS: C12H29NO4S SLS: C12H25NaO4S
  • Key Differences :
    • Surfactant Efficiency : ALS and SLS have lower critical micelle concentrations (CMC) than dodecyl benzenesulfonate–zinc, making them more effective at reducing surface tension in low concentrations .
    • Biodegradability : Linear ABS compounds (e.g., zinc or sodium salts) degrade faster than branched ALS/SLS, which persist in aquatic systems .

Isopropanolamine Dodecylbenzenesulfonate

  • Chemical Formula: C21H39NO4S
  • Key Differences: Toxicity: The isopropanolamine counterion increases dermal and ocular toxicity compared to zinc salts, necessitating stricter workplace safety protocols . Applications: Primarily used in agrochemicals due to its emulsifying properties, whereas zinc salts are favored in metalworking fluids .

Table 1: Comparative Properties of Dodecyl Benzenesulfonate–Zinc and Similar Compounds

Compound Cationic Counterion Key Application Environmental Persistence Toxicity Concerns
Dodecyl benzenesulfonate–zinc Zn²⁺ Corrosion inhibition Moderate (linear chain) Zn²⁺ bioaccumulation
Sodium dodecylbenzene sulfonate Na⁺ Detergents Low (linear chain) Low
Calcium dodecylbenzene sulfonate Ca²⁺ High-temperature cleaners Moderate Low
Ammonium lauryl sulfate NH₄⁺ Personal care products High (branched chain) Moderate
Isopropanolamine dodecylbenzenesulfonate C3H9NO Agrochemicals Moderate High

Research Findings

  • Corrosion Inhibition : Dodecyl benzenesulfonate–zinc demonstrated 92% inhibition efficiency for mild steel in 0.05 M NaCl, outperforming SDBS (78%) when combined with ZnSO4 .
  • Interfacial Tension : SDBS reduces interfacial tension to 28 mN/m at 2.0% concentration, enhancing fluid flowback in porous media. Zinc salts may achieve similar effects but require formulation optimization .
  • Regulatory Status : The U.S. EPA classifies zinc alkylbenzenesulfonates as inert ingredients in pesticides, whereas SDBS is approved as both active and inert .

Preparation Methods

Reaction Mechanism and Stoichiometry

Dodecylbenzenesulfonic acid reacts with zinc oxide in an aqueous medium to form zinc dodecylbenzenesulfonate and water:
$$ \text{ZnO} + 2\text{C}{18}\text{H}{29}\text{SO}3\text{H} \rightarrow \text{Zn(C}{18}\text{H}{29}\text{SO}3\text{)}2 + \text{H}2\text{O} $$
This exothermic reaction requires precise pH control (7.5–8.0) to avoid side products like zinc sulfate.

Process Optimization

Key parameters include:

  • Temperature : 30–50°C to prevent thermal degradation of the surfactant.
  • Molar Ratio : A 1:2 molar ratio of ZnO to DBSA ensures complete neutralization. Excess DBSA improves yield but complicates purification.
  • Purification : Post-reaction, residual sodium sulfate (Na₂SO₄) is removed via metathesis with calcium chloride, forming insoluble calcium sulfate.

Hydrothermal Synthesis

Hydrothermal methods leverage high-temperature aqueous systems to achieve crystalline products with controlled morphologies.

Hydrothermal Deposition Protocol

A patented approach for zinc carbonate nanoneedles adapts to zinc dodecylbenzenesulfonate synthesis by substituting carbonate with dodecylbenzenesulfonate. The procedure involves:

  • Dissolving zinc acetate (Zn(CH₃COO)₂) and sodium dodecylbenzenesulfonate (SDBS) in deionized water.
  • Hydrothermal treatment at 200–300°C for 1–24 hours in a sealed reactor.
  • Precipitation of flocculent zinc dodecylbenzenesulfonate on reactor walls.

Critical Parameters :

  • Surfactant Concentration : SDBS at 1–5 wt% of water directs needle-like growth via micellar templating.
  • Reactor Fill Ratio : 10–20% fill ensures optimal pressure for crystallization.

Structural Outcomes

Hydrothermal synthesis yields nanoscale needles (20 μm length, 30 nm tip diameter) due to SDBS’s structural induction. Prolonged heating (>12 hours) enhances crystallinity but risks surfactant decomposition.

Ion Exchange Metathesis

Ion exchange replaces sodium in sodium dodecylbenzenesulfonate (NaDBS) with zinc via salt metathesis.

Methodology

  • NaDBS Preparation : SDBS is synthesized via sulfonation of dodecylbenzene with SO₃ gas, followed by NaOH neutralization.
  • Metathesis Reaction :
    $$ 2\text{NaC}{18}\text{H}{29}\text{SO}3 + \text{ZnCl}2 \rightarrow \text{Zn(C}{18}\text{H}{29}\text{SO}3\text{)}2 + 2\text{NaCl} $$
    Calcium chloride aids in removing Na₂SO₄ impurities prior to zinc substitution.

Purification Challenges

Residual NaCl necessitates dialysis or repeated ethanol washes. Yield depends on stoichiometric precision, with excess ZnCl₂ reducing purity.

Surfactant-Templated Synthesis

Surfactant-assisted methods exploit SDBS’s micellar structure to template zinc coordination networks.

Room-Temperature Coordination

A ZIF-8 synthesis protocol adapts to zinc dodecylbenzenesulfonate by combining ZnO, SDBS, and 2-methylimidazole in DMF. Zinc ions coordinate with sulfonate groups under stirring, forming porous aggregates.

Key Steps :

  • Solution Preparation : ZnO dissolved in water reacts with zinc acetate in DMF to form hydroxy double salts (HDS).
  • Surfactant Integration : SDBS (0.1–2 molar ratios to Zn²⁺) templates hierarchical porosity.

Morphological Control

Varying SDBS/Zn²⁺ ratios (0.1–2) modulates pore size from microporous (<2 nm) to mesoporous (2–50 nm). Higher surfactant ratios enhance surface area but reduce thermal stability.

Comparative Analysis of Synthesis Methods

Method Temperature Time Yield Purity Morphology
Direct Neutralization 30–50°C 2–4 hours 75–85% Moderate Amorphous aggregates
Hydrothermal 200–300°C 1–24 hours 90–95% High Nanoneedles
Ion Exchange 25–50°C 5–8 hours 60–70% Low Microparticles
Surfactant-Templated Room temp <1 hour 80–90% High Porous networks

Trade-offs :

  • Hydrothermal Synthesis offers high crystallinity but demands specialized equipment.
  • Surfactant-Templated methods enable rapid, room-temperature synthesis but require costly organic solvents.
  • Direct Neutralization is scalable but struggles with impurity removal.

Q & A

Q. How can researchers align experimental findings on this compound with broader theories in coordination chemistry?

  • Methodological Answer : Map spectroscopic data (e.g., FT-IR Zn-O-S vibrations) to established coordination geometries (octahedral vs. tetrahedral). Compare with analogous metal-sulfonate complexes (e.g., Ca²⁺ or Mg²⁺ derivatives) to identify trends in ligand field strength .

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